BI 831266

Beschreibung

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung von Schlüsselzwischenprodukten. Ein Syntheseweg umfasst die folgenden Schritte:

Schritt 1: Herstellung von 4-[(5-Chlor-4-{[(1R,2S)-2-[(Propan-2-yl)carbamoyl]cyclopentyl]amino}pyrimidin-2-yl)amino]benzoesäure.

Schritt 2: Kopplung des Zwischenprodukts mit TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-Tetramethyluronium-tetrafluoroborat) und DIPEA (N,N-Diisopropylethylamin) zur Bildung der gewünschten Verbindung.

Schritt 3: Reinigung des Rohprodukts mittels Umkehrphasenchromatographie unter sauren Bedingungen.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, ist aber für die Großproduktion optimiert. Dazu gehören die Verwendung von automatisierten Reaktoren, kontinuierlicher Flusschemie und fortschrittlicher Reinigungstechniken, um hohe Ausbeute und Reinheit zu gewährleisten.

Eigenschaften

Molekularformel |

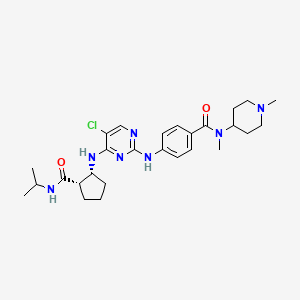

C27H38ClN7O2 |

|---|---|

Molekulargewicht |

528.1 g/mol |

IUPAC-Name |

4-[[5-chloro-4-[[(1R,2S)-2-(propan-2-ylcarbamoyl)cyclopentyl]amino]pyrimidin-2-yl]amino]-N-methyl-N-(1-methylpiperidin-4-yl)benzamide |

InChI |

InChI=1S/C27H38ClN7O2/c1-17(2)30-25(36)21-6-5-7-23(21)32-24-22(28)16-29-27(33-24)31-19-10-8-18(9-11-19)26(37)35(4)20-12-14-34(3)15-13-20/h8-11,16-17,20-21,23H,5-7,12-15H2,1-4H3,(H,30,36)(H2,29,31,32,33)/t21-,23+/m0/s1 |

InChI-Schlüssel |

BFQXKVQNLASVSU-JTHBVZDNSA-N |

Isomerische SMILES |

CC(C)NC(=O)[C@H]1CCC[C@H]1NC2=NC(=NC=C2Cl)NC3=CC=C(C=C3)C(=O)N(C)C4CCN(CC4)C |

Kanonische SMILES |

CC(C)NC(=O)C1CCCC1NC2=NC(=NC=C2Cl)NC3=CC=C(C=C3)C(=O)N(C)C4CCN(CC4)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of BI 831266 involves multiple steps, starting with the preparation of key intermediates. One of the synthetic routes includes the following steps :

Step 1: Preparation of 4-[(5-chloro-4-{[(1R,2S)-2-[(propan-2-yl)carbamoyl]cyclopentyl]amino}pyrimidin-2-yl)amino]benzoic acid.

Step 2: Coupling of the intermediate with TBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate) and DIPEA (N,N-diisopropylethylamine) to form the desired compound.

Step 3: Purification of the crude product via reverse-phase chromatography under acidic conditions.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, continuous flow chemistry, and advanced purification techniques to ensure high yield and purity .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Chemie: this compound wird als Werkzeugverbindung zur Untersuchung der Inhibition der Aurora-Kinase B und ihrer Auswirkungen auf die Zellteilung und -proliferation verwendet. Es dient als Referenzmolekül für die Entwicklung neuer Inhibitoren mit verbesserter Potenz und Selektivität.

Biologie: In der biologischen Forschung wird this compound verwendet, um die Rolle der Aurora-Kinase B in verschiedenen zellulären Prozessen zu untersuchen, darunter Mitose, Chromosomenstabilität und Zytokinese. Es hilft, die molekularen Mechanismen aufzuklären, die der Krebsentwicklung zugrunde liegen, und potenzielle therapeutische Ziele.

Medizin: this compound hat in präklinischen Studien vielversprechende Ergebnisse für die Behandlung verschiedener Krebsarten gezeigt, darunter nicht-kleinzelliger Lungenkrebs, Bauchspeicheldrüsenkrebs und Prostatakrebs. Es hemmt das Tumorwachstum und die -proliferation durch gezielte Hemmung der Aurora-Kinase B und ist daher ein potenzieller Kandidat für die Krebstherapie.

Industrie: In der pharmazeutischen Industrie wird this compound in Arzneimittelentdeckungs- und -entwicklungsprogrammen verwendet, um neue Antikrebsmittel zu identifizieren und zu optimieren. Seine hohe Selektivität und Potenz machen es zu einer wertvollen Verbindung für das Screening und die Leitstruktur-Optimierung.

Wirkmechanismus

This compound entfaltet seine Wirkung durch selektive Hemmung der Aurora-Kinase B. Aurora-Kinase B ist an der Phosphorylierung von Histon H3 beteiligt, die für die Chromosomenkondensation und -segregation während der Mitose unerlässlich ist. Durch die Hemmung der Aurora-Kinase B stört this compound diese Prozesse, was zu einem Zellzyklusarrest und Apoptose in Krebszellen führt.

Molekulare Zielstrukturen und Signalwege:

Aurora-Kinase B: Das primäre Ziel von this compound, das für die Regulierung wichtiger mitotischer Ereignisse verantwortlich ist.

Histon H3: Ein Substrat der Aurora-Kinase B, dessen Phosphorylierung durch this compound gehemmt wird.

Zellzykluswege: this compound beeinflusst verschiedene Zellzykluswege, was zu einem Zellzyklusarrest und Apoptose führt

Wissenschaftliche Forschungsanwendungen

Chemistry: BI 831266 is used as a tool compound to study the inhibition of Aurora kinase B and its effects on cell division and proliferation. It serves as a reference molecule for developing new inhibitors with improved potency and selectivity .

Biology: In biological research, this compound is used to investigate the role of Aurora kinase B in various cellular processes, including mitosis, chromosomal stability, and cytokinesis. It helps elucidate the molecular mechanisms underlying cancer progression and potential therapeutic targets .

Medicine: this compound has shown promising results in preclinical studies for the treatment of various cancers, including non-small cell lung cancer, pancreatic cancer, and prostate cancer. It inhibits tumor growth and proliferation by targeting Aurora kinase B, making it a potential candidate for cancer therapy .

Industry: In the pharmaceutical industry, this compound is used in drug discovery and development programs to identify and optimize new anticancer agents. Its high selectivity and potency make it a valuable compound for screening and lead optimization .

Wirkmechanismus

BI 831266 exerts its effects by selectively inhibiting Aurora kinase B. Aurora kinase B is involved in the phosphorylation of histone H3, which is essential for chromosomal condensation and segregation during mitosis. By inhibiting Aurora kinase B, this compound disrupts these processes, leading to cell cycle arrest and apoptosis in cancer cells .

Molecular Targets and Pathways:

Aurora kinase B: The primary target of this compound, responsible for regulating key mitotic events.

Histone H3: A substrate of Aurora kinase B, whose phosphorylation is inhibited by this compound.

Cell Cycle Pathways: this compound affects various cell cycle pathways, leading to cell cycle arrest and apoptosis

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- AMG-900

- AZD1152

- AT9283

- VX-680 (MK-0457)

- PHA-680632

- PHA-739358

- CYC-116

Einzigartigkeit von BI 831266: this compound zeichnet sich durch seine hohe Selektivität und Potenz als Aurora-Kinase B-Inhibitor aus. Es hat einen IC50-Wert von 42 nM, was es zu einem der potentesten Inhibitoren seiner Klasse macht. Darüber hinaus hat this compound in Xenograft-Modellen eine signifikante Hemmung des Tumorwachstums gezeigt, was sein Potenzial als therapeutisches Mittel unterstreicht .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.